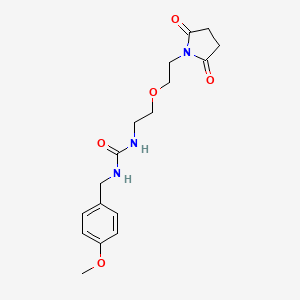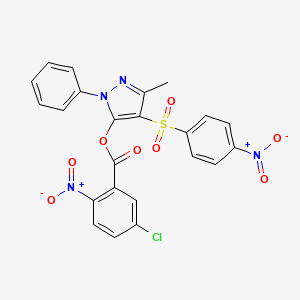
N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide” is a chemical compound with the molecular formula C23H23NO2 . It has an average mass of 345.434 Da and a monoisotopic mass of 345.172882 Da .
Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C23H23NO2, an average mass of 345.434 Da, and a monoisotopic mass of 345.172882 Da .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applicable to the synthesis of compounds similar to N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide. This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Anticonvulsant Properties
Nikalje et al. (2012) designed and synthesized a series of novel N1‐substituted‐N2,N2‐diphenyl oxalamides with potent anticonvulsant activity, highlighting the therapeutic potential of oxalamide derivatives in medical research. Some of the synthesized compounds showed more potency than standard drugs, indicating the significance of structural modification in enhancing biological activity (Nikalje et al., 2012).
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-29-21-14-8-13-20(17-21)26-24(28)23(27)25-16-15-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,17,22H,15-16H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJRWXRAWQOKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3013726.png)


![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3013729.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3013733.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)



![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)


![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)